molecular formula C16H31NO B12802062 Propanenitrile, 3-(tridecyloxy)- CAS No. 68239-19-0

Propanenitrile, 3-(tridecyloxy)-

Cat. No.: B12802062
CAS No.: 68239-19-0
M. Wt: 253.42 g/mol
InChI Key: QNXKSVYXNGTPLX-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(tridecyloxy)- is an organic compound with the molecular formula C16H31NO It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone with a tridecyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-(tridecyloxy)- can be synthesized through several methods. One common approach involves the reaction of tridecanol with acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, with the temperature maintained around 80-100°C. The reaction can be represented as follows:

C13H27OH+CH2=CHCNC13H27OCH2CH2CN\text{C13H27OH} + \text{CH2=CHCN} \rightarrow \text{C13H27OCH2CH2CN} C13H27OH+CH2=CHCN→C13H27OCH2CH2CN

Industrial Production Methods

On an industrial scale, the production of propanenitrile, 3-(tridecyloxy)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-(tridecyloxy)- can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The tridecyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Propanenitrile, 3-(tridecyloxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanenitrile, 3-(tridecyloxy)- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The tridecyloxy group may influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Propionitrile: A simpler nitrile with a shorter carbon chain.

    Butyronitrile: Another nitrile with a slightly longer carbon chain.

    Hexadecanenitrile: A nitrile with a longer carbon chain, similar to propanenitrile, 3-(tridecyloxy)-.

Uniqueness

Propanenitrile, 3-(tridecyloxy)- is unique due to its specific combination of a long tridecyloxy chain and a nitrile group. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it valuable for various applications.

Properties

CAS No.

68239-19-0

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

3-tridecoxypropanenitrile

InChI

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-13,15-16H2,1H3

InChI Key

QNXKSVYXNGTPLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCC#N

Origin of Product

United States

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